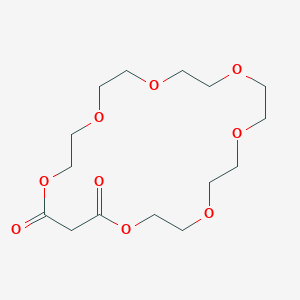
1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione is a cyclic compound with the molecular formula C15H26O9. This compound is characterized by its seven oxygen atoms forming a ring structure, which contributes to its unique chemical properties .
Preparation Methods
The synthesis of 1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione typically involves the cyclization of linear polyether precursors. The reaction conditions often require the presence of strong acids or bases to facilitate the formation of the cyclic structure. Industrial production methods may involve the use of high-pressure reactors to achieve the desired cyclization efficiently .
Chemical Reactions Analysis
1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the oxygen atoms in the ring structure.
Common reagents used in these reactions include strong acids, bases, and specific oxidizing or reducing agents. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex cyclic compounds.
Biology: The compound’s unique structure makes it a useful tool in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various molecules.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione exerts its effects involves its ability to form stable complexes with other molecules. This is primarily due to the presence of multiple oxygen atoms in its ring structure, which can act as electron donors. The molecular targets and pathways involved vary depending on the specific application and the molecules it interacts with .
Comparison with Similar Compounds
1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione can be compared with other cyclic polyethers such as:
1,4,7,10,13,16-Hexaoxacyclooctadecane: This compound has six oxygen atoms in its ring structure and is used in similar applications but has different chemical properties due to the fewer oxygen atoms.
1,4,7,10,13,16,19-Heptaoxacyclohenicosan-2-one: Another cyclic polyether with a similar structure but different functional groups, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific ring size and the number of oxygen atoms, which confer distinct chemical and physical properties.
Properties
CAS No. |
76561-94-9 |
|---|---|
Molecular Formula |
C15H26O9 |
Molecular Weight |
350.36 g/mol |
IUPAC Name |
1,4,7,10,13,16,19-heptaoxacyclodocosane-20,22-dione |
InChI |
InChI=1S/C15H26O9/c16-14-13-15(17)24-12-10-22-8-6-20-4-2-18-1-3-19-5-7-21-9-11-23-14/h1-13H2 |
InChI Key |
YKIUOTNEDBTZJP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOC(=O)CC(=O)OCCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


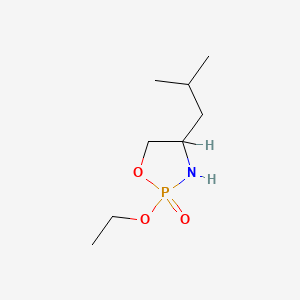

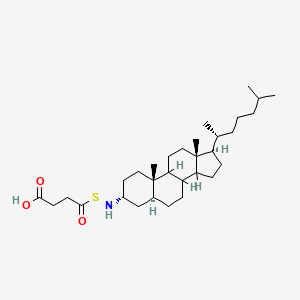
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
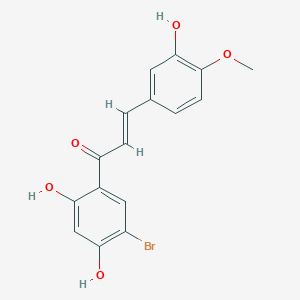
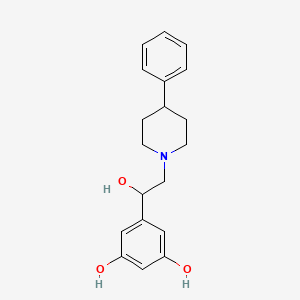

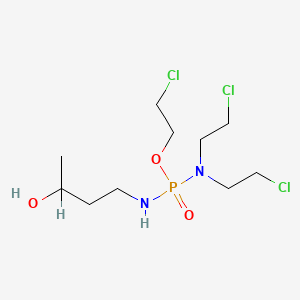
![N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14436597.png)
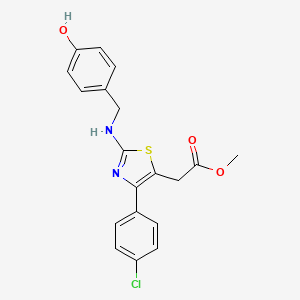


methanone](/img/structure/B14436616.png)
![(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine](/img/structure/B14436622.png)
